N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a thiophene ring, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Coupling with thiophene derivative: The sulfonyl intermediate is then reacted with a thiophene derivative under specific conditions to form the desired sulfonyl-thiophene compound.
Amidation reaction: Finally, the sulfonyl-thiophene compound undergoes an amidation reaction with 3-methylbenzoic acid or its derivatives to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
- N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
- N-(2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl or thiophene rings can significantly alter the compound’s properties.
- Uniqueness: N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is unique due to the methoxy group, which can influence its electronic properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15-5-3-6-16(13-15)21(23)22-14-20(19-7-4-12-27-19)28(24,25)18-10-8-17(26-2)9-11-18/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDBLULQUPURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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